molecular formula C9H9NO4 B1619027 1,4-Benzodioxan, 7-methyl-6-nitro- CAS No. 59820-83-6

1,4-Benzodioxan, 7-methyl-6-nitro-

Cat. No. B1619027
CAS RN: 59820-83-6
M. Wt: 195.17 g/mol
InChI Key: IOIVECGQHFGMMC-UHFFFAOYSA-N
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Description

“1,4-Benzodioxan, 7-methyl-6-nitro-” is a chemical compound with the molecular formula C8H7NO4 . It is also known by other names such as 6-Nitro-1,4-Benzodioxane, 1,4-Benzodioxan, 6-nitro-, 6-Nitro-1,4-benzodioxan, 6-Nitro-2,3-dihydro-benzo[1,4]dioxine, and 2,3-dihydro-6-nitro-1,4-benzodioxin .


Molecular Structure Analysis

The molecular structure of “1,4-Benzodioxan, 7-methyl-6-nitro-” consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 181.145 Da and the monoisotopic mass is 181.037506 Da .


Chemical Reactions Analysis

The benzodioxans are a group of isomeric chemical compounds with the molecular formula C8H8O2 . There are three isomers of benzodioxan, as the second atom of oxygen of the dioxane can be in a second, third, or fourth position: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane, which respectively give 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan .


Physical And Chemical Properties Analysis

The molecular formula of “1,4-Benzodioxan, 7-methyl-6-nitro-” is C8H7NO4 . The average mass of the molecule is 181.145 Da and the monoisotopic mass is 181.037506 Da .

Scientific Research Applications

Chemical Synthesis and Applications

1,4-Benzodioxan derivatives exhibit a wide range of applications in chemical synthesis. For instance, 6-nitro-1,4-benzodioxane and its amino derivatives are key intermediates for the synthesis of azo dyes, which have moderate to good properties (Heertjes & Revallier, 2010). Additionally, the structural variations of 1,4-benzodioxan compounds, such as (S)-1-phenylethylamine derivatives, are studied to understand their influence on the resolution of diastereomeric salts and their solubility, showcasing their potential in crystallography and medicinal applications (Marchini et al., 2005).

Medicinal Chemistry

The 1,4-Benzodioxan scaffold is a versatile template in medicinal chemistry, used in designing molecules with diverse bioactivities. This scaffold has been employed in drug discovery strategies, leading to the development of agonists and antagonists for various receptors and agents with antitumor and antibacterial properties (Bolchi et al., 2020).

Synthesis of Biological Compounds

1,4-Benzodioxan derivatives also play a role in the synthesis of biologically active compounds. For example, the synthesis of 2H-1,4-benzoxazine derivatives introduces a methyl group at the 1-position, forming ring-closed products that have potential applications in pharmacology (Meng et al., 2009). Moreover, 1,4-Benzodioxane lignans, a class of bioactive compounds, have been synthesized and studied for their antiviral and cytotoxic activities, showcasing their potential in antiviral drug development (Pilkington et al., 2018).

Safety And Hazards

The safety measures for handling “1,4-Benzodioxan, 7-methyl-6-nitro-” include keeping away from heat/sparks/open flames/hot surfaces, no smoking, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIVECGQHFGMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208553
Record name 1,4-Benzodioxan, 7-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxan, 7-methyl-6-nitro-

CAS RN

59820-83-6
Record name 1,4-Benzodioxan, 7-methyl-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059820836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC162115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzodioxan, 7-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1 (20.0 g, 133.3 mmol) in acetic acid (135 mL) was added a solution of fuming HNO3 (10 mL) in acetic acid (50 mL) dropwise over 30 minutes. The mixture was stirred at ambient temperature for 10 minutes, then poured into a beaker containing ice to give a crystalline precipitate, which was collected by vacuum filtration and washed with water to afford the product (25.8 g, 99.2 %) as an off-white solid.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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